Methyl5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylatehydrochloride
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Overview
Description
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12FNO2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
- Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Uniqueness
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H13ClFNO2 |
---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12;/h2-4,10,13H,5-6H2,1H3;1H |
InChI Key |
WQMALXLBFNZHBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2F.Cl |
Origin of Product |
United States |
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